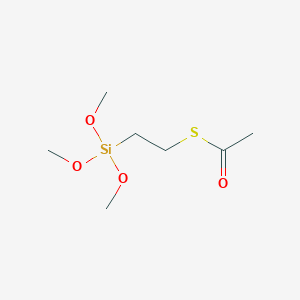
2-methyl-N-(oxan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(oxan-2-yl)propanamide is a chemical compound with the molecular formula C9H17NO2 . This compound contains a total of 29 atoms, including 17 hydrogen atoms, 9 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms . It is characterized by its unique structure, which includes a six-membered ring and a secondary amide group .
Preparation Methods
The synthesis of 2-methyl-N-(oxan-2-yl)propanamide involves several steps. One common synthetic route includes the reaction of isobutyric acid with tetrahydro-2H-pyran-2-amine under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-methyl-N-(oxan-2-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
2-methyl-N-(oxan-2-yl)propanamide has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other compounds . In biology, it may be studied for its potential effects on cellular processes . In medicine, researchers may investigate its potential therapeutic properties . Additionally, it has industrial applications, such as in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-methyl-N-(oxan-2-yl)propanamide involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
2-methyl-N-(oxan-2-yl)propanamide can be compared to other similar compounds, such as N-methylisobutyramide and N-ethylisobutyramide . These compounds share structural similarities but differ in their specific substituents and properties . The uniqueness of this compound lies in its tetrahydro-2-pyranyl group, which imparts distinct chemical and biological characteristics .
Properties
CAS No. |
15879-39-7 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-methyl-N-(oxan-2-yl)propanamide |
InChI |
InChI=1S/C9H17NO2/c1-7(2)9(11)10-8-5-3-4-6-12-8/h7-8H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
DPGJFJZVDUYVKE-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1CCCCO1 |
Canonical SMILES |
CC(C)C(=O)NC1CCCCO1 |
Synonyms |
Isobutyramide, N-tetrahydro-2-pyranyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate](/img/structure/B90987.png)





![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B90999.png)

